フォルスコリン J

概要

説明

The compound Forskolin J is a complex organic molecule with significant biological and chemical properties. It is known for its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

作用機序

Target of Action

Forskolin J primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cells . Forskolin J has also been suggested to interact with Cathepsin L , a protein potentially linked to its antiviral activity.

Mode of Action

Forskolin J interacts with its targets by directly activating adenylate cyclase, leading to an increase in cAMP levels within cells . This activation regulates various cellular processes, including the activation of protein kinase A (PKA), an enzyme involved in numerous cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by Forskolin J is the cAMP-dependent pathway . The increase in cAMP levels activates PKA, which in turn regulates various downstream cellular processes . Forskolin J also impacts the adenylate cyclase/cAMP/CREB signaling pathway , which is involved in the progression of multiple sclerosis .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels by Forskolin J lead to various molecular and cellular effects. These include the activation of PKA and the regulation of numerous cellular functions . Forskolin J has also demonstrated antiviral activity against several viruses, including HSV-1, HSV-2, HAV, and COX-B4 .

Action Environment

The action, efficacy, and stability of Forskolin J can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the specific viral strain and the host cell environment

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols .

類似化合物との比較

Similar Compounds

- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-piperidin-1-yl-ethylcarbamoyloxy)-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate

- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10b-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6,10-triyl triacetate

Uniqueness

The uniqueness of Forskolin J lies in its specific stereochemistry and functional groups. These features allow it to participate in unique chemical reactions and interact with specific biological targets, making it valuable for various scientific and industrial applications .

生物活性

Forskolin, derived from the roots of Coleus forskohlii, is a labdane diterpene that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings associated with Forskolin J, emphasizing its role in various physiological processes.

Forskolin primarily exerts its biological effects through the activation of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase in cAMP activates protein kinase A (PKA), which mediates several downstream effects:

- Smooth Muscle Relaxation : Forskolin promotes vasodilation and bronchodilation by relaxing smooth muscle tissues.

- Lipolysis : It enhances the breakdown of fats in adipocytes by activating hormone-sensitive lipase.

- Thyroid Function : Forskolin stimulates thyroid hormone secretion, impacting metabolic rate.

- Platelet Function : It inhibits platelet aggregation and histamine release, contributing to its anti-inflammatory properties.

In Vitro Studies

- Cancer Cell Sensitization : Forskolin has been shown to enhance the sensitivity of human acute myeloid leukemia cells to GSKJ4, a compound that induces apoptosis. In experiments, co-treatment with Forskolin significantly increased cell death rates compared to GSKJ4 alone, indicating a synergistic effect in inhibiting cancer cell proliferation .

- Endocrine Disruption : A study demonstrated that Forskolin activated P2X7 receptors in human placental JEG-Tox cells, affecting the secretion of hormones such as estradiol and progesterone. This activation was dose-dependent and did not compromise cell viability .

- Metabolic Effects : Forskolin administration has been linked to improved glucose metabolism and reduced fat cell size in high-fat diet-induced obese mice. It promotes lipolysis and regulates adipocyte differentiation .

Clinical Applications

- Weight Management : Clinical trials have explored Forskolin's effects on body weight and metabolic syndrome. A randomized controlled trial indicated that participants taking Forskolin showed improved insulin sensitivity without significant changes in lipid parameters .

- Mood Elevation : Case studies have reported that intravenous infusions of Forskolin resulted in transient mood elevation in patients, suggesting potential applications in mood disorders .

Data Table: Summary of Biological Activities

Case Studies

- Acute Myeloid Leukemia : In a study involving U937 cells, Forskolin enhanced the antiproliferative effects of GSKJ4 by increasing apoptosis rates significantly compared to controls .

- Endocrine Disruption in Pregnancy : The activation of P2X7 receptors by Forskolin in placental cells led to altered hormone secretion profiles, raising concerns about potential endocrine disruptions during pregnancy .

特性

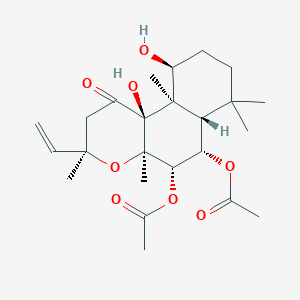

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。